Cas no 3672-39-7 (2-Phenylimidazo1,2-apyridine-3-carbaldehyde)
2-Phenylimidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-phenylH-imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-PHENYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
- 8-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene-9-carbaldehyde
- FT-0634952
- 2-phenyl-3-imidazo[1,2-a]pyridinecarboxaldehyde
- CHEMBL1431160
- 3672-39-7
- Oprea1_407423
- CHEBI:113263
- SR-01000019063-1
- SR-01000019063
- AKOS000121638
- Q27193733
- MLS001001940
- 2-phenyl-4H-imidazo[3,2-a]pyridine-3-carbaldehyde
- EN300-00959
- H10416
- AQ-776/13771641
- Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-phenyl-
- MFCD00964691
- SMR000353279
- GS-6089
- SCHEMBL4773388
- F1912-0019
- cid_820933
- HMS2750E08
- 3-formyl-2-phenyl imidazo[1,2-a]pyridine
- BDBM52736
- A823344
- DTXSID40356255
- Acetamide, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-
- Z56807549
- ALBB-006799
- DB-016347
- STK504126
- 2-Phenylimidazo1,2-apyridine-3-carbaldehyde
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- MDL: MFCD00964691
- Inchi: 1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H
- InChI Key: GDQWGRMPXASNTI-UHFFFAOYSA-N
- SMILES: O=CC1=C(C2C=CC=CC=2)N=C2C=CC=CN12
Computed Properties
- Exact Mass: 222.07900
- Monoisotopic Mass: 222.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 34.4Ų
Experimental Properties
- PSA: 34.37000
- LogP: 2.81380
2-Phenylimidazo1,2-apyridine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenylimidazo1,2-apyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015731-250mg |
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95% | 250mg |
£67.00 | 2022-03-01 | |
| Fluorochem | 015731-1g |
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95% | 1g |
£133.00 | 2022-03-01 | |
| Fluorochem | 015731-5g |
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95% | 5g |
£400.00 | 2022-03-01 | |
| Fluorochem | 015731-25g |
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95% | 25g |
£1197.00 | 2022-03-01 | |
| Alichem | A029193324-5g |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95% | 5g |
$329.60 | 2023-09-02 | |
| Alichem | A029193324-10g |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95% | 10g |
$571.20 | 2023-09-02 | |
| Chemenu | CM151459-5g |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95+% | 5g |
$299 | 2021-08-05 | |
| Chemenu | CM151459-10g |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 95+% | 10g |
$524 | 2021-08-05 | |
| Matrix Scientific | 038053-500mg |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 500mg |
$252.00 | 2023-09-09 | ||
| TRC | P320910-100mg |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
3672-39-7 | 100mg |
$ 50.00 | 2022-06-03 |
2-Phenylimidazo1,2-apyridine-3-carbaldehyde Suppliers
2-Phenylimidazo1,2-apyridine-3-carbaldehyde Related Literature
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Xuan Li,Shoucai Wang,Jiawang Zang,Meichen Liu,Guangbin Jiang,Fanghua Ji Org. Biomol. Chem. 2020 18 9100
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Golam Kibriya,Avik K. Bagdi,Alakananda Hajra Org. Biomol. Chem. 2018 16 3473
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3. Synthesis of fused imidazo[1,2-a]pyridines derivatives through cascade C(sp2)–H functionalizationsBin Li,Nana Shen,Xinying Zhang,Xuesen Fan Org. Biomol. Chem. 2019 17 9140
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Davinder Singh,Javeed Ahmad Tali,Gulshan Kumar,Ravi Shankar New J. Chem. 2021 45 20551
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Javeed Ahmad Tali,Gulshan Kumar,Davinder Singh,Ravi Shankar Org. Biomol. Chem. 2021 19 9401
Additional information on 2-Phenylimidazo1,2-apyridine-3-carbaldehyde
Recent Advances in the Study of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) and Its Applications in Chemical Biology and Medicine
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its imidazopyridine core and aldehyde functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The unique structural features of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde enable it to interact with diverse biological targets, making it a promising candidate for therapeutic development.
One of the most notable advancements in the study of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is its role in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have synthesized derivatives of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde that exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These findings highlight the compound's potential as a scaffold for the development of targeted therapies with improved selectivity and efficacy.
In addition to its applications in kinase inhibition, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been investigated for its antimicrobial properties. Recent studies have demonstrated that certain derivatives of this compound exhibit broad-spectrum activity against bacterial and fungal pathogens. For instance, modifications to the phenyl ring or the aldehyde group have yielded compounds with enhanced potency against drug-resistant strains of Staphylococcus aureus and Candida albicans. These results underscore the potential of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a lead compound for the development of novel antimicrobial agents.
The synthetic versatility of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has also been exploited in the development of anti-inflammatory agents. Researchers have designed and synthesized analogs that modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. In vitro and in vivo studies have shown that these analogs can effectively reduce the production of pro-inflammatory cytokines and alleviate symptoms in models of chronic inflammation. These findings suggest that 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde-based compounds could offer new therapeutic options for inflammatory diseases.
Despite these promising developments, challenges remain in the optimization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and pharmacological studies. Nevertheless, the growing body of research on this compound underscores its potential as a valuable tool in chemical biology and drug discovery. Future studies are expected to focus on elucidating the structure-activity relationships of its derivatives and exploring their applications in other therapeutic areas.
In conclusion, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) represents a versatile and promising scaffold for the development of bioactive molecules. Its applications in kinase inhibition, antimicrobial therapy, and anti-inflammatory drug design highlight its broad utility in chemical biology and medicine. Continued research efforts are likely to uncover new opportunities for leveraging this compound in the fight against various diseases, paving the way for innovative therapeutic strategies.
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